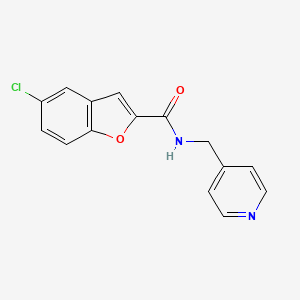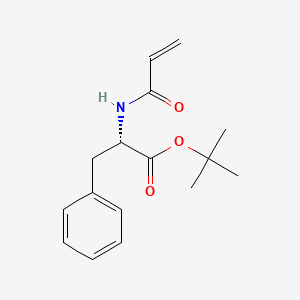
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine, also known as DMOG, is a chemical compound with a molecular formula of C9H18N4O. It is a hypoxia-mimetic agent that is widely used in scientific research to study the effects of low oxygen levels on cells and tissues. DMOG is a potent inhibitor of prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factor (HIF) transcription factors.
作用機序
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine inhibits prolyl hydroxylase enzymes, which catalyze the hydroxylation of proline residues in the HIF-α subunit. Hydroxylation of proline residues targets HIF-α for degradation by the von Hippel-Lindau (VHL) protein complex. Inhibition of prolyl hydroxylase enzymes by 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine stabilizes HIF-α, leading to the activation of HIF transcription factors and the upregulation of HIF target genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine are largely mediated by the activation of HIF transcription factors. HIFs regulate the expression of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival under low oxygen conditions. 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been shown to induce angiogenesis in vitro and in vivo, increase erythropoietin production, and enhance glucose uptake and metabolism in cells.
実験室実験の利点と制限
One of the main advantages of using 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine in lab experiments is its ability to mimic hypoxia-like conditions without the need for specialized equipment or facilities. 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be easily added to cell culture media or injected into animals to induce hypoxia-like conditions. However, one of the limitations of using 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is its non-specificity, as it can also inhibit other prolyl hydroxylase enzymes that are not involved in the regulation of HIF transcription factors.
将来の方向性
There are several future directions for research on 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine. One area of interest is the development of more specific inhibitors of prolyl hydroxylase enzymes that target only the enzymes involved in the regulation of HIF transcription factors. Another area of interest is the development of new hypoxia-mimetic agents that can induce hypoxia-like conditions in cells and tissues more effectively than 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine and its potential applications in the treatment of various diseases.
合成法
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be synthesized using a variety of methods, including the reaction of 2,4-diaminopyrimidine with 2,2-dimethyloxirane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. Other methods include the reaction of 2,4-diaminopyrimidine with ethylene oxide or propylene oxide in the presence of a base, or the reaction of 2,4-diaminopyrimidine with an alkyl halide in the presence of a base.
科学的研究の応用
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is widely used in scientific research to study the effects of hypoxia on cells and tissues. It is a potent inhibitor of prolyl hydroxylase enzymes, which play a crucial role in the regulation of HIF transcription factors. HIFs are transcription factors that regulate the expression of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival under low oxygen conditions. 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be used to induce hypoxia-like conditions in cells and tissues, allowing researchers to study the effects of low oxygen levels on various cellular processes.
特性
IUPAC Name |
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-13(2)9-10(6-8-18-13)15-11-5-7-14-12(16-11)17(3)4/h5,7,10H,6,8-9H2,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRGPCAJDMWMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC2=NC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
![5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)

![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)

![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)


![N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)

